(4-Cyclopropoxy-5-iodopyridin-3-YL)methanamine
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Overview
Description
(4-Cyclopropoxy-5-iodopyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H11IN2O and a molecular weight of 290.10 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a pyridine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-5-iodopyridin-3-YL)methanamine typically involves the introduction of the cyclopropoxy group and the iodine atom onto the pyridine ring, followed by the formation of the methanamine group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropylation: Introduction of the cyclopropoxy group onto the pyridine ring using cyclopropyl halides under basic conditions.
Iodination: Introduction of the iodine atom using iodine or iodine-containing reagents in the presence of oxidizing agents.
Amination: Formation of the methanamine group through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-5-iodopyridin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(4-Cyclopropoxy-5-iodopyridin-3-YL)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-5-iodopyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropoxy-5-iodopyridin-2-YL)methanamine: A closely related compound with a similar structure but different substitution pattern on the pyridine ring.
(5-Cyclopropoxy-2-iodopyridin-4-YL)methanamine: Another similar compound with variations in the position of the cyclopropoxy and iodine groups.
Uniqueness
(4-Cyclopropoxy-5-iodopyridin-3-YL)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy group and iodine atom on the pyridine ring provides distinct properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C9H11IN2O |
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Molecular Weight |
290.10 g/mol |
IUPAC Name |
(4-cyclopropyloxy-5-iodopyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11IN2O/c10-8-5-12-4-6(3-11)9(8)13-7-1-2-7/h4-5,7H,1-3,11H2 |
InChI Key |
MXPBJWPCUWCDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2CN)I |
Origin of Product |
United States |
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